molecular formula C17H17NO5 B11027901 Methyl 4-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Methyl 4-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B11027901
M. Wt: 315.32 g/mol
InChI Key: OKRFFIAWGYSFKN-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dimethoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2,6-dimethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,6-dimethoxybenzamido)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by the acylation of the resulting methyl 4-aminobenzoate with 2,6-dimethoxybenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as recrystallization or chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2,6-dimethoxybenzamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2,6-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dihydroxy-4-methylbenzoate
  • Methyl 2,6-dimethoxybenzoate
  • Methyl 4-aminobenzoate

Uniqueness

Methyl 4-(2,6-dimethoxybenzamido)benzoate is unique due to the presence of both the 2,6-dimethoxybenzamido group and the methyl ester group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of chemical modifications .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO5/c1-21-13-5-4-6-14(22-2)15(13)16(19)18-12-9-7-11(8-10-12)17(20)23-3/h4-10H,1-3H3,(H,18,19)

InChI Key

OKRFFIAWGYSFKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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